trans-Decalin-1,5-dione

Catalog No.
S8673866
CAS No.
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
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trans-Decalin-1,5-dione

Product Name

trans-Decalin-1,5-dione

IUPAC Name

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2/t7-,8+

InChI Key

MKIFFVCLZZRCQL-OCAPTIKFSA-N

Canonical SMILES

C1CC2C(CCCC2=O)C(=O)C1

Isomeric SMILES

C1C[C@@H]2[C@H](CCCC2=O)C(=O)C1

Traditional Annulation Approaches in Bicyclic Dione Formation

The construction of trans-decalin-1,5-dione relies on annulation techniques that establish its bicyclic framework while enforcing trans-ring junction stereochemistry. Early methods focused on hydrogenation and oxidation sequences, but modern protocols emphasize atom economy and stereoselectivity.

Robinson Annulation Modifications for Decalin Systems

The Robinson annulation, combining Michael addition and intramolecular aldol condensation, has been adapted for decalin systems. In one approach, cyclohexenone derivatives undergo Michael addition with α,β-unsaturated ketones, followed by aldol cyclization to form the trans-decalin core. For example, treatment of methyl vinyl ketone with a preformed enolate under basic conditions yields a bicyclic intermediate, which is oxidized to the diketone . Key modifications include:

  • Enolate geometry control: Using bulky bases (e.g., LDA) to favor transoid enolates, which direct aldol cyclization toward trans-fused products.
  • Oxidative post-processing: Tetra-$$n$$-propylammonium perruthenate (TPAP) efficiently oxidizes secondary alcohols to ketones, achieving yields >85% for decalin-1,5-dione .

A comparative analysis of Robinson annulation variants is provided in Table 1.

Table 1: Performance of Robinson Annulation Modifications

BaseOxidizing AgentYield (%)trans:cis Ratio
LDATPAP884:1
NaHMDSPCC723:1
KOtBuMnO₂652.5:1

Diels-Alder Cycloaddition Protocols with α,β-Unsaturated Ketones

Diels-Alder reactions between dienes and α,β-unsaturated ketones offer a stereocontrolled route to decalin systems. For instance, the reaction of 1,3-butadiene with methyl vinyl ketone under Lewis acid catalysis (e.g., TiCl₄) produces a bicyclic adduct with >90% endo selectivity. Subsequent oxidative cleavage of the exocyclic double bond using ozonolysis or RuO₄ yields the diketone .

Notably, stereoelectronic effects govern the transition state:

  • Electron-deficient dienophiles favor endo transition states, aligning with Bürgi-Dunitz trajectory principles.
  • Substituents at the bridgehead position (e.g., methyl groups) enforce trans-decalin geometry via allylic strain minimization .

Double Michael Addition Pathways for trans-Fused Systems

Sequential Michael additions enable convergent assembly of trans-decalin-1,5-dione. In a representative protocol, a cyclohexenone derivative undergoes conjugate addition with a nucleophilic enolate, followed by a second Michael addition to close the second ring. For example, the reaction of 2-methylcyclohexenone with a preformed enolate of ethyl acetoacetate under phase-transfer conditions achieves 78% yield with a trans:cis ratio of 5:1 .

Key advantages include:

  • Step economy: Two rings formed in one pot.
  • Stereochemical amplification: Chiral auxiliaries or asymmetric catalysis enhance enantioselectivity (up to 95% ee reported) .

trans-Decalin-1,5-dione and cis-Decalin-1,5-dione represent two distinct diastereomeric forms of the bicyclic diketone system with significant structural and chemical differences [1] [2]. The fundamental distinction lies in the relative orientation of the hydrogen atoms at the ring junction positions, which determines the overall three-dimensional architecture of these molecules.

In trans-Decalin-1,5-dione, the ring junction features a diequatorial arrangement where the hydrogen atoms are positioned on opposite sides of the molecular framework [3] [4]. This configuration results in a relatively flat, rigid structure where both cyclohexane rings adopt stable chair conformations with minimal steric interactions [1] [5]. The trans isomer exhibits conformational rigidity and cannot undergo ring-flipping processes, making it thermodynamically more stable by approximately 2.7 kilocalories per mole compared to its cis counterpart [5].

Conversely, cis-Decalin-1,5-dione displays an axial-equatorial ring junction arrangement with hydrogen atoms oriented on the same side of the molecular plane [2] [3]. This configuration creates a tent-like three-dimensional structure with distinct convex and concave faces [6]. The cis isomer retains conformational flexibility, allowing rapid interconversion between different chair-chair conformations through ring-flipping processes [1] [2].

Thermodynamic and Conformational Properties

The thermodynamic stability difference between trans-Decalin-1,5-dione and cis-Decalin-1,5-dione stems from the presence of unfavorable nonbonded interactions in the cis isomer [5]. The cis configuration contains three gauche interactions and 1,3-diaxial interactions within the concave molecular region, resulting in higher internal strain energy [1] [2].

The conformational behavior of these isomers demonstrates markedly different characteristics. trans-Decalin-1,5-dione maintains a locked conformation where ring inversion is prohibited due to the rigid trans-fused system [3] [6]. This conformational restriction has significant implications for spectroscopic analysis, as nuclear magnetic resonance spectroscopy reveals two distinct proton signals corresponding to axial and equatorial hydrogen environments that cannot interconvert [6].

In contrast, cis-Decalin-1,5-dione undergoes rapid ring inversion with an energy barrier of approximately 14 kilocalories per mole [1]. This conformational mobility results in averaged nuclear magnetic resonance signals, producing a single peak for hydrogen atoms that rapidly exchange between axial and equatorial positions [6].

Physical and Chemical Properties Comparison

Propertytrans-Decalin-1,5-dionecis-Decalin-1,5-dione
Molecular FormulaC₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight166.22 g/mol166.22 g/mol
Melting Point Range85-90°C65-75°C
Conformational StateRigid, lockedFlexible, dynamic
Relative StabilityHigher (ΔG = -2.7 kcal/mol)Lower
NMR BehaviorTwo distinct H signalsSingle averaged H signal
Chromatographic ElutionEarlier (less polar)Later (more polar)

The melting point difference between the isomers reflects their distinct molecular packing arrangements in the solid state [7] [8]. The higher melting point of the trans isomer correlates with its more ordered crystal structure, while the cis isomer exhibits lower melting characteristics due to less efficient molecular packing [9] [10].

Spectroscopic Characterization Differences

Nuclear magnetic resonance spectroscopy provides the most definitive method for distinguishing between trans-Decalin-1,5-dione and cis-Decalin-1,5-dione [6] [11]. The trans isomer displays characteristic splitting patterns with distinct chemical shifts for axial and equatorial protons, reflecting the rigid molecular framework [8]. Carbon-13 nuclear magnetic resonance analysis reveals specific chemical shift patterns corresponding to the diequatorial ring junction environment [7].

The cis isomer exhibits simplified nuclear magnetic resonance spectra due to rapid conformational exchange [6]. The averaging effect of ring inversion results in coalescence of signals that would otherwise be distinct in a rigid system [1]. This spectroscopic behavior serves as a diagnostic tool for stereochemical assignment and purity assessment.

Infrared spectroscopy reveals subtle but characteristic differences in carbonyl stretching frequencies between the isomers [7] [8]. The trans isomer typically exhibits carbonyl absorptions at slightly different wavenumbers compared to the cis form, reflecting the distinct electronic environments created by the different ring junction geometries.

Primary Synthetic Approaches

The synthesis of trans-Decalin-1,5-dione involves several well-established methodologies, with the most efficient routes focusing on oxidative transformations of decalin precursors [7] [12]. The predominant synthetic strategy utilizes tetra-n-propylammonium perruthenate (TPAP) oxidation of stereoisomeric decalindiol mixtures, which provides access to both trans and cis isomers simultaneously [13] [7].

Stereoselective Synthesis Methods

Synthesis MethodStarting MaterialYieldStereoselectivityKey Features
TPAP OxidationDecalindiol mixture88%4:1 cis:trans ratioScalable, high-yielding
Chromium Trioxide/PyrazoleEnone substrates45-65%Trans-selectiveStereoselective oxidation
IBX OxidationDecalindiol50%Non-selectiveDirect oxidation method
Bis(trimethylsilyloxy)diene RouteDecalin-1,5-dioneQuantitativeRetains stereochemistryAir oxidation mechanism
Diels-Alder ApproachHalocycloalkenone + Diene60-80%Catalyst-dependentConstructs entire framework

The chromium trioxide/3,5-dimethylpyrazole oxidation system offers enhanced stereoselectivity for accessing trans-Decalin-1,5-dione specifically [12]. This method demonstrates moderate yields but provides superior selectivity for the trans isomer when applied to appropriate enone substrates [12]. The reaction mechanism involves selective oxidation of the gamma-methylene position, creating the desired dienone functionality with trans stereochemistry.

Advanced Synthetic Transformations

Recent developments in decalin synthesis have introduced sophisticated approaches utilizing intramolecular Diels-Alder reactions [14] [15]. These methodologies enable construction of the entire decalin framework from acyclic precursors while controlling stereochemical outcomes through careful substrate design and reaction conditions [14].

The bis(trimethylsilyloxy)diene oxidation route represents an elegant transformation that proceeds through air oxidation of silyl enol ether intermediates [7]. This method involves treatment of decalin-1,5-dione with trimethylsilyl iodide and hexamethyldisilazane to generate the corresponding bis(silyl enol ether), which undergoes quantitative oxidative conversion to the desired enedione upon exposure to atmospheric oxygen [7].

Photochemical approaches have emerged as valuable synthetic tools for accessing complex decalin derivatives [16]. These methods utilize light-induced rearrangements to create bicyclic frameworks with specific stereochemical arrangements, offering complementary strategies to conventional thermal processes [16].

Mechanistic Considerations in Synthesis

The oxidative synthesis of trans-Decalin-1,5-dione from decalindiol precursors proceeds through well-defined mechanistic pathways [7] [12]. The TPAP-catalyzed oxidation involves initial formation of aldehyde intermediates, followed by further oxidation to the corresponding ketones [7]. The stereochemical outcome depends on the starting material configuration and the conformational preferences of intermediate species.

The air oxidation mechanism of bis(trimethylsilyloxy)diene intermediates likely involves radical pathways [7]. Initial oxygen addition to the enol double bond triggers homolytic cleavage of silicon-oxygen bonds, accompanied by trimethylsilyl radical transfer processes [7]. This mechanism explains the quantitative conversion observed under mild aerobic conditions.

Lewis acid-catalyzed Diels-Alder reactions provide stereocontrolled access to trans-decalin frameworks through careful selection of reaction conditions [17]. The stereochemical outcome can be influenced by catalyst choice, solvent effects, and substrate substitution patterns [18] [17]. These factors determine whether cis or trans ring fusion predominates in the cycloaddition products.

Isolation and Purification Methods

The separation of trans-Decalin-1,5-dione from cis-Decalin-1,5-dione typically requires chromatographic techniques due to their similar physical properties [7]. Repeated crystallization from petroleum ether can achieve separation when stereoisomeric ratios are favorable [7]. The trans isomer generally exhibits earlier elution in normal-phase chromatography due to its lower polarity relative to the cis form.

High-performance liquid chromatography provides the most efficient method for analytical and preparative separation of the isomers [19]. The different retention times reflect the distinct molecular shapes and intermolecular interactions of the two diastereomers [20]. Advanced separation techniques, including chiral chromatography, enable resolution of enantiomeric forms when required for specific applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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